N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a novel compound that has been identified as a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain, and its inhibition by CPP-115 leads to an increase in GABA levels, resulting in anxiolytic and anticonvulsant effects.
Mécanisme D'action
N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the breakdown of GABA, leading to an increase in its levels in the brain. This increase in GABA levels results in anxiolytic and anticonvulsant effects, making it a potential treatment for anxiety and epilepsy.
Biochemical and Physiological Effects:
N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a high degree of selectivity for GABA transaminase, with minimal effects on other neurotransmitter systems. It has been shown to increase GABA levels in the brain, resulting in anxiolytic and anticonvulsant effects. Additionally, N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a low potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is its high degree of selectivity for GABA transaminase, making it a promising candidate for drug development. However, one limitation is that it has a short half-life, requiring frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for research on N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential therapeutic applications in addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide for therapeutic use. Finally, there is a need for further studies to investigate the safety and efficacy of N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in human clinical trials.
Méthodes De Synthèse
N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals such as 4-cyclopropylbutan-2-one, piperidine, and acryloyl chloride. The synthesis method has been optimized to produce high yields of pure N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide.
Applications De Recherche Scientifique
N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, anxiety, and addiction. It has been shown to have a high degree of selectivity for GABA transaminase, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-(4-cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-3-15(19)18-10-8-14(9-11-18)16(20)17-12(2)4-5-13-6-7-13/h3,12-14H,1,4-11H2,2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZODYUDBNHQVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CC1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.